molecular formula C25H27N5O4S B2921300 methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1116007-37-4

methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2921300
CAS No.: 1116007-37-4
M. Wt: 493.58
InChI Key: RYLDCGNJDLIRHT-UHFFFAOYSA-N
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Description

Methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a piperazine ring, a pyrazine ring, and a benzoate ester

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . The binding of the compound to these receptors can lead to their activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of the compound with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . These properties impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. The activation or blockade of these receptors can lead to changes in the contraction of smooth muscles in various parts of the body, affecting the treatment of numerous disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2-methoxyphenyl)piperazine.

    Pyrazine Ring Formation: The piperazine derivative is then reacted with a pyrazine derivative to form the pyrazine-piperazine compound.

    Thioether Formation: The pyrazine-piperazine compound is then reacted with a thiol to form the thioether linkage.

    Amidation: The thioether compound is then reacted with an acyl chloride to form the amide linkage.

    Esterification: Finally, the compound is esterified with methanol to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the nitro groups if present in the pyrazine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is unique due to its specific combination of functional groups, which confer high binding affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further drug development and research.

Properties

IUPAC Name

methyl 2-[[2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-33-21-10-6-5-9-20(21)29-13-15-30(16-14-29)23-24(27-12-11-26-23)35-17-22(31)28-19-8-4-3-7-18(19)25(32)34-2/h3-12H,13-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLDCGNJDLIRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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